molecular formula C15H16N2O4S B12482280 3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B12482280
M. Wt: 320.4 g/mol
InChI Key: CZGFSPZQBIMQAG-UHFFFAOYSA-N
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Description

3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptene ring with a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the thiophene derivative, followed by the formation of the hydrazine intermediate. The final step involves the coupling of the hydrazine intermediate with the bicyclic heptene carboxylic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene structures, such as 2-acetylthiophene and 3-methylthiophene.

    Bicyclic Heptene Derivatives: Compounds with similar bicyclic structures, such as norbornene and its derivatives.

Uniqueness

3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a thiophene derivative with a bicyclic heptene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[[(5-methylthiophene-3-carbonyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H16N2O4S/c1-7-4-10(6-22-7)13(18)16-17-14(19)11-8-2-3-9(5-8)12(11)15(20)21/h2-4,6,8-9,11-12H,5H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

CZGFSPZQBIMQAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(=O)NNC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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